2,4-Dichloroaniline

Catalog No.
S593133
CAS No.
554-00-7
M.F
C6H5Cl2N
M. Wt
162.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloroaniline

CAS Number

554-00-7

Product Name

2,4-Dichloroaniline

IUPAC Name

2,4-dichloroaniline

Molecular Formula

C6H5Cl2N

Molecular Weight

162.01 g/mol

InChI

InChI=1S/C6H5Cl2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2

InChI Key

KQCMTOWTPBNWDB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)N

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)
0.00 M
Slightly soluble in water, alcohol, and ether.
Solubility in water: none

Synonyms

2,4-dichloroaniline, 2,4-dichloroaniline hydrochloride

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N
  • Environmental studies

    Researchers investigate the behavior of 2,4-DCA in the environment, including its degradation by microorganisms Source: Sigma-Aldrich: . This helps understand its potential impact on ecosystems.

  • Chemical reactivity

    Studies explore how 2,4-DCA reacts with other chemicals. For instance, research has been done on the photochemical reactions of 2,4-DCA in the presence of titanium dioxide Source: ResearchGate: . This knowledge can be useful in various fields, such as understanding environmental processes or developing new materials.

  • Analytical methods development

    Scientists develop methods to detect and measure 2,4-DCA in the environment or biological samples. This is crucial for environmental monitoring and assessing potential health risks Source: ScienceDirect: .

2,4-Dichloroaniline is an aromatic amine characterized by the presence of two chlorine atoms at the 2 and 4 positions of the aniline ring. Its molecular formula is C₆H₄Cl₂N, and it has a molecular weight of 162.02 g/mol. The compound appears as beige crystals and is known for its low solubility in water (less than 1 mg/mL) and higher density than water (1.567 g/cm³) at room temperature .

Of 2,4-Dichloroaniline and 4 ..." class="citation ml-xs inline" data-state="closed" href="https://www.researchgate.net/publication/233910117_Photochemical_Reactions_of_24-Dichloroanilineand_4-Nitroanisole_in_Aqueous_Suspensionof_Titanium_Dioxide" rel="nofollow noopener" target="_blank"> .
  • Reactivity with Acids: The compound is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents, which can lead to hazardous reactions .
  • 2,4-Dichloroaniline exhibits notable biological activity:

    • Toxicity: It is toxic upon ingestion or skin contact and can cause methemoglobinemia, resulting in cyanosis due to reduced oxygen transport capability in blood .
    • Environmental Impact: The compound has been shown to be toxic to aquatic life, with low lethal concentrations reported for various organisms such as zebrafish and daphnia .

    Several methods exist for synthesizing 2,4-dichloroaniline:

    • Reduction of Parachloronitrobenzene: This method involves reducing parachloronitrobenzene using zinc powder or iron powder in hydrochloric acid. The process allows for simultaneous chlorination and reduction steps, yielding high purity and yield of the product .
    • Hydroxylamine Method: Another approach includes reducing nitrobenzene to hydroxylamine followed by chlorination in an acidic medium .

    The applications of 2,4-dichloroaniline are diverse:

    • Agricultural Chemicals: It serves as an intermediate in the production of herbicides and pesticides.
    • Dyes and Pigments: The compound is utilized in synthesizing various dyes due to its chromophoric properties.
    • Pharmaceuticals: It acts as a precursor for certain pharmaceutical compounds.

    Research into the interactions of 2,4-dichloroaniline reveals significant insights into its behavior in biological systems:

    • Metabolism Studies: The compound undergoes rapid hydrolysis in biological systems, leading to simpler metabolites which can also exhibit biological activity .
    • Toxicological Assessments: Studies have highlighted its potential hazards through acute toxicity tests on various aquatic organisms and mammals .

    Several compounds share structural similarities with 2,4-dichloroaniline. Here are some notable examples:

    Compound NameStructure CharacteristicsUnique Features
    4-ChloroanilineOne chlorine atom at the para positionLess toxic than 2,4-dichloroaniline
    2-ChloroanilineOne chlorine atom at the ortho positionExhibits different reactivity patterns
    AnilineNo chlorine substituentsMore reactive due to lack of halogens

    Uniqueness of 2,4-Dichloroaniline:
    The presence of two chlorine atoms at specific positions gives 2,4-dichloroaniline unique properties compared to its analogs. Its toxicity profile and reactivity make it particularly significant in both industrial applications and environmental studies.

    Physical Description

    2,4-dichloroaniline appears as beige crystals. (NTP, 1992)
    DryPowder
    COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

    Color/Form

    PRISMS FROM ACETONE; NEEDLES FROM DILUTED ALCOHOL OR PETROLEUM ETHER

    XLogP3

    2.9

    Boiling Point

    473 °F at 760 mm Hg (NTP, 1992)
    245.0 °C
    245 °C AT 760 mm Hg
    245 °C

    Flash Point

    115 °C

    Vapor Density

    Relative vapor density (air = 1): 5.6

    Density

    1.567 at 68 °F (NTP, 1992)
    1.567 @ 20 °C
    1.57 g/cm³

    LogP

    2.78 (LogP)
    log Kow= 2.91
    2.78

    Melting Point

    145 to 147 °F (NTP, 1992)
    63.5 °C
    63-64 °C

    UNII

    19AE42M6WS

    GHS Hazard Statements

    Aggregated GHS information provided by 86 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301 (98.84%): Toxic if swallowed [Danger Acute toxicity, oral];
    H311 (98.84%): Toxic in contact with skin [Danger Acute toxicity, dermal];
    H331 (98.84%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H373 (97.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    H400 (93.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (97.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    Vapor pressure, Pa at 25 °C:

    Pictograms

    Health Hazard Environmental Hazard Acute Toxic

    Acute Toxic;Health Hazard;Environmental Hazard

    Other CAS

    554-00-7

    Wikipedia

    2,4-dichloroaniline

    Biological Half Life

    0.22 Days

    Methods of Manufacturing

    NITRATION & REDUCTION OF 1,3-DICHLOROBENZENE USING EITHER IRON & HYDROCHLORIC ACID OR CATALYTIC HYDROGENATION

    General Manufacturing Information

    Pesticide, fertilizer, and other agricultural chemical manufacturing
    Benzenamine, 2,4-dichloro-: ACTIVE

    Analytic Laboratory Methods

    APPLICATION OF THE HALL ELECTROLYTIC CONDUCTIVITY DETECTOR FOR THE ANALYSIS OF CHLOROANILINES & CHLORONITROANILINES IN POTW (WATER TREATMENT) SLUDGES. /CHLOROANILINES AND CHLORONITROANILINES/
    APPLICATIONS OF FUSED SILICA CAPILLARY COLUMNS TO THE ANALYSIS OF ENVIRONMENTAL SAMPLES ARE PRESENTED. THE CHROMATOGRAPHIC BEHAVIOR (RETENTION TIME, RELATIVE RETENTION TIME OF ORGANIC COMPOUNDS OF ENVIRONMENTAL SIGNIFICANCE NOT LISTED AS CONSENT DECREE PRIORITY POLLUTANTS WAS INVESTIGATED ON SE-54 FUSED SILICA CAPILLARY COLUMNS. RETENTION INDICES & MASS SPECTRAL RESPONSE FACTORS ARE PRESENTED FOR 28 COMPOUNDS INCLUDING A NUMBER OF CHLORO- & NITRO-SUBSTITUTED ANILINES. THE DIRECT APPLICATION OF THE FUSED SILICA CAPILLARY COLUMN/MASS SPECTROMETRY INTERFACE TO THE ANALYSIS OF THESE COMPOUNDS IN ACTUAL ENVIRONMENTAL SAMPLES ARE PRESENTED, INCLUDING VENT EMISSIONS FROM A FUNGICIDE MANUFACTURING PROCESS & CONTAMINATED SOIL & WATER SAMPLES FROM 2 METROPOLITAN BOSTON (MA USA) CONSTRUCTION SITES. /CHLORO- AND NITRO-SUBSTITUTED ANILINES/

    Clinical Laboratory Methods

    It is possible to separate urea compounds from chloroaniline, occurring often as metabolites of the former, by high-pressure liquid chromatography. Silica gel is used as stationary phase & depending on the kind of groups to be separated, various hexane:methylene chloride mixtures are used as mobile phase. This isocratic elution is usually unfeasible in the case of urea herbicides associated with chloroanilines of greatly varying polarity. In this case, the polarity of the mobile phase must be adjusted to that of the substances to be eluted. /Chloroanilines/

    Storage Conditions

    STORE IN A COOL, DRY, WELL-VENTILATED LOCATION. SEPARATE FROM ACIDS, OXIDIZING MATERIALS, & COMBUSTIBLES. /DICHLOROANILINES/

    Dates

    Modify: 2023-08-15

    Explore Compound Types